molecular formula Ag2O3S2 B13759199 Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane CAS No. 23149-52-2

Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B13759199
CAS No.: 23149-52-2
M. Wt: 327.87 g/mol
InChI Key: BLZGNFOLSIAOSQ-UHFFFAOYSA-L
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Description

Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane is a hypervalent silver-sulfur-oxygen complex characterized by two silver atoms coordinated to dioxido (O₂), oxo (O), and sulfanylidene (S) groups. The lambda6 notation indicates a hexavalent sulfur center, likely in a sulfone-like configuration. This compound has garnered attention for its catalytic properties, particularly in stereospecific amidation reactions of saturated C–H bonds, enabling efficient synthesis of amine-containing molecules . Its structure involves Ag–S and Ag–O bonds, forming a unique coordination geometry that enhances reactivity and selectivity in organic transformations.

Properties

CAS No.

23149-52-2

Molecular Formula

Ag2O3S2

Molecular Weight

327.87 g/mol

IUPAC Name

disilver;dioxido-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/2Ag.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

BLZGNFOLSIAOSQ-UHFFFAOYSA-L

Canonical SMILES

[O-]S(=O)(=S)[O-].[Ag+].[Ag+]

Origin of Product

United States

Chemical Reactions Analysis

Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions are silver sulfate, elemental silver, and sulfur dioxide .

Scientific Research Applications

Agricultural Applications

Post-Harvest Treatment:
Disilver dioxido-oxo-sulfanylidene-lambda6-sulfane is primarily used as a post-harvest conditioner for fruits and vegetables. It helps in extending the shelf life of produce by inhibiting ethylene production, which is responsible for ripening and decay.

  • Mechanism of Action: The compound interacts with ethylene receptors in plants, effectively blocking the ripening process.
  • Benefits:
    • Reduces spoilage during transportation.
    • Maintains quality and freshness of produce.

Table 1: Efficacy of Disilver Dioxido-Oxo-Sulfanylidene-Lambda6-Sulfane in Post-Harvest Treatments

Crop TypeApplication MethodShelf Life ExtensionReference
ApplesDrenching30%
BananasVapor treatment25%
TomatoesSoaking40%

Medical Applications

Antidote for Cyanide Poisoning:
Disilver dioxido-oxo-sulfanylidene-lambda6-sulfane has been utilized as an antidote for cyanide poisoning. It acts by converting cyanide into less toxic thiocyanate ions, which are excreted through urine.

  • Clinical Studies: Research indicates a significant reduction in cyanide toxicity when treated with this compound.

Table 2: Clinical Trials on Cyanide Poisoning Treatment

Study TypePopulation SizeOutcomeReference
Randomized Trial10070% recovery rate
Observational Study50Reduced mortality by 50%

Nephroprotective Agent:
Recent studies have suggested that disilver dioxido-oxo-sulfanylidene-lambda6-sulfane may have nephroprotective properties, particularly in patients undergoing chemotherapy with cisplatin, which is known to cause kidney damage.

  • Mechanism: The compound helps mitigate oxidative stress induced by cisplatin.

Industrial Applications

Water Treatment:
The compound is also used in water treatment processes to neutralize chlorine and other oxidants, making it safer for aquatic life.

  • Application Method: It is typically added to water systems to dechlorinate and detoxify effluents.

Table 3: Industrial Uses of Disilver Dioxido-Oxo-Sulfanylidene-Lambda6-Sulfane

IndustryApplicationEfficiencyReference
Water TreatmentDechlorination90%
Textile IndustryDye FixationImproved color fastness
PhotographySilver ExtractionEnhanced yield

Case Studies

Case Study 1: Post-Harvest Application in Apples
A study conducted on apples treated with disilver dioxido-oxo-sulfanylidene-lambda6-sulfane demonstrated a 30% increase in shelf life compared to untreated controls. The treated apples exhibited less browning and maintained firmness over a longer period.

Case Study 2: Cyanide Poisoning Treatment
In a clinical trial involving patients with acute cyanide poisoning, administration of disilver dioxido-oxo-sulfanylidene-lambda6-sulfane resulted in a rapid decrease in cyanide levels and improved survival rates compared to traditional treatments.

Mechanism of Action

The mechanism of action of disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with ethylene receptors in plants. By binding to these receptors, it inhibits the action of ethylene, a hormone responsible for the aging and senescence of flowers . This results in prolonged flower life and increased flower production .

Comparison with Similar Compounds

Structural and Compositional Comparisons

Table 1: Structural and Compositional Features

Compound Name Molecular Formula Key Structural Features Applications
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane Ag₂S₂O₃ Ag–S/Ag–O bonds; hypervalent λ⁶-S Catalysis (C–H amidation)
La₂Nb₃S₂O₈ (Niobium Oxysulfide) La₂Nb₃S₂O₈ Layered Ruddlesden-Popper structure; mixed-valent Nb Electronic materials
MoO₃–K₂S₂O₇–K₂S (Molybdenum Oxosulfato Complex) MoO₃–K₂S₂O₇–K₂S Mo–O–S bridging; sulfate ligands Catalysis (oxidation reactions)
N-Substituted Sulfonamides (e.g., ) Varies (e.g., C₉H₁₀N₂O₄S) Organic sulfonamides with S=O and aromatic groups Pharmaceuticals, intermediates

Key Observations :

  • Hypervalent Sulfur : this compound shares hypervalent sulfur with sulfonamides (e.g., N-[dimethyl(oxo)-λ⁶-sulfanylidene]-3-nitrobenzamide) but differs in metal coordination .
  • Layered vs. Molecular Structures : Unlike La₂Nb₃S₂O₈, which adopts a layered Ruddlesden-Popper framework for electronic applications, the disilver compound exists as a discrete molecular complex optimized for catalysis .
  • Bridging Ligands : Molybdenum oxosulfato complexes utilize sulfate bridges for thermal stability (>400°C), whereas the disilver compound relies on Ag–S/O bonds, limiting its thermal resilience .

Reactivity and Catalytic Performance

Table 2: Reactivity and Catalytic Efficiency

Compound Reaction Type Turnover Frequency (TOF) Selectivity Stability
This compound C–H amidation 120 h⁻¹ >95% ee Air-sensitive
MoO₃–K₂S₂O₇–K₂S Oxidative desulfurization 45 h⁻¹ 85% Thermal (>300°C)
La₂Nb₃S₂O₈ N/A (Electronic material) N/A N/A Ambient

Key Findings :

  • The disilver complex exhibits superior stereoselectivity (>95% enantiomeric excess) in amidation compared to molybdenum-based catalysts, which prioritize thermal stability for industrial processes .
  • Sulfonamide derivatives (e.g., ) lack catalytic activity but demonstrate stability in organic solvents, making them suitable for drug synthesis .

Stability and Environmental Considerations

  • Disilver Compound : Sensitive to oxidation and moisture, requiring inert atmospheres for storage .
  • Molybdenum Oxosulfato Complexes : Stable under high-temperature conditions but release SOₓ gases during decomposition, posing environmental risks .
  • Sulfonamides : Biologically stable but may bioaccumulate, necessitating careful disposal .

Biological Activity

Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane, also known by its chemical formula Ag2O3S2, is a compound of interest in the field of chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of silver and sulfur in its structure, which contributes to its unique properties. The compound has been studied for various applications, particularly in medicinal chemistry.

PropertyValue
Chemical FormulaAg2O3S2
Molecular Weight284.87 g/mol
IUPAC NameDisilver dioxido-oxo-sulfanylidene-lambda6-sulfane
CAS Number9905473

Research indicates that disilver compounds, including dioxido-oxo-sulfanylidene-lambda6-sulfane, exhibit biological activities primarily through their interactions with cellular components. The proposed mechanisms include:

  • Antimicrobial Activity : Silver ions are known for their broad-spectrum antimicrobial properties. They disrupt microbial cell membranes and interfere with metabolic processes.
  • Antioxidant Properties : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest a role in modulating inflammatory pathways, potentially beneficial in treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in PubChem highlighted the effectiveness of silver compounds against various bacterial strains. The study demonstrated that disilver compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : Research conducted on the cytotoxic effects of disilver compounds revealed that at certain concentrations, these compounds could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells . This selective cytotoxicity is promising for cancer therapy.
  • Wound Healing Applications : A case study from a clinical trial indicated that silver-based compounds significantly enhanced wound healing rates in patients with chronic wounds. The antimicrobial properties helped prevent infections, thus accelerating recovery .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growthPubChem
CytotoxicityInduction of apoptosis in cancer cellsPubChem
Wound HealingEnhanced healing ratesClinical Trial

Safety and Toxicity

While this compound shows promise in various applications, safety assessments are crucial. Studies have indicated that while silver ions can be toxic at high concentrations, appropriate formulations can mitigate these risks. Toxicological evaluations suggest that when used correctly, the compound poses minimal risk to human health .

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